

# Spectroscopic Analysis of N,4-Dimethylpyrimidin-2-amine: A Comparative Guide

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## Compound of Interest

Compound Name: *N,4-Dimethylpyrimidin-2-amine*

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This guide provides a comparative spectroscopic analysis of **N,4-Dimethylpyrimidin-2-amine**, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for **N,4-Dimethylpyrimidin-2-amine**, this analysis will draw upon established spectroscopic data from its close structural isomers and related 2-aminopyrimidine derivatives. This approach allows for a robust characterization by comparing expected spectral features.

The primary comparators for this analysis are 2-Amino-4,6-dimethylpyrimidine and 4-Amino-2,6-dimethylpyrimidine, chosen for their structural similarity as isomers of the target compound. Data from other related pyrimidine derivatives will also be referenced to provide a broader context for the interpretation of spectroscopic data.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N,4-Dimethylpyrimidin-2-amine** and its comparators. The data for the target compound is predicted based on the analysis of its isomers for which experimental data is available.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
N,4-Dimethylpyrimidin-2-amine (Predicted)	~3400-3200 (N-H stretch), ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1640-1580 (C=N and C=C ring stretch), ~1560 (N-H bend)
2-Amino-4,6-dimethylpyrimidine[1][2]	3430, 3330, 3180 (N-H stretches), 1630 (C=N stretch), 1580, 1550 (ring stretches)
4-Amino-2,6-dimethylpyrimidine[3]	3450, 3300 (N-H stretches), 1650 (C=N stretch), 1590, 1560 (ring stretches)
General 2-Aminopyrimidine Derivatives[4]	3317-3156 (N-H stretches), 1685-1604 (-CH=N-band), 1590-1478 (aromatic C=C stretches)

Table 2: <sup>1</sup>H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic-H	NH	CH <sub>3</sub>
N,4-Dimethylpyrimidin-2-amine (Predicted)	~8.0 (d), ~6.5 (d)	~5.0 (br s)	~2.9 (s), ~2.3 (s)
2-Amino-4,6-dimethylpyrimidine[5]	6.45 (s, 1H)	5.05 (br s, 2H)	2.25 (s, 6H)
4-Amino-2,6-dimethylpyrimidine[6]	5.85 (s, 1H)	5.20 (br s, 2H)	2.30 (s, 6H)
General 2-Aminopyrimidine Derivatives[4]	6.80-9.32	6.80-9.57	2.0-2.5

Table 3: <sup>13</sup>C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic-C	CH <sub>3</sub>
N,4-Dimethylpyrimidin-2-amine (Predicted)	~163, ~161, ~158, ~110	~28, ~24
2-Amino-4,6-dimethylpyrimidine	Data not readily available	Data not readily available
4-Amino-2,6-dimethylpyrimidine	Data not readily available	Data not readily available
N,N-dimethylpyrimidin-4-amine[7]	162.1, 158.2, 157.0, 106.3	38.1
2,5-Dimethylpyrimidin-4-amine[8]	163.4, 158.8, 157.3, 119.8	23.9, 13.5
General 2-Aminopyrimidine Schiff Bases	161.67-166.64 (C=N)	-

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
N,4-Dimethylpyrimidin-2-amine[9]	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	123.16	123 (M+), 108, 81, 54
2-Amino-4,6-dimethylpyrimidine[10]	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	123.16	123 (M+), 108, 81, 67, 54
4-Amino-2,6-dimethylpyrimidine[11]	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	123.16	123 (M+), 108, 81, 54
N,N-dimethylpyrimidin-4-amine[7]	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	123.16	123 (M+), 94, 67, 44

## Experimental Protocols

Standard spectroscopic methodologies are employed for the characterization of **N,4-Dimethylpyrimidin-2-amine** and its analogs.

### 1. Infrared (IR) Spectroscopy:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$ .

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

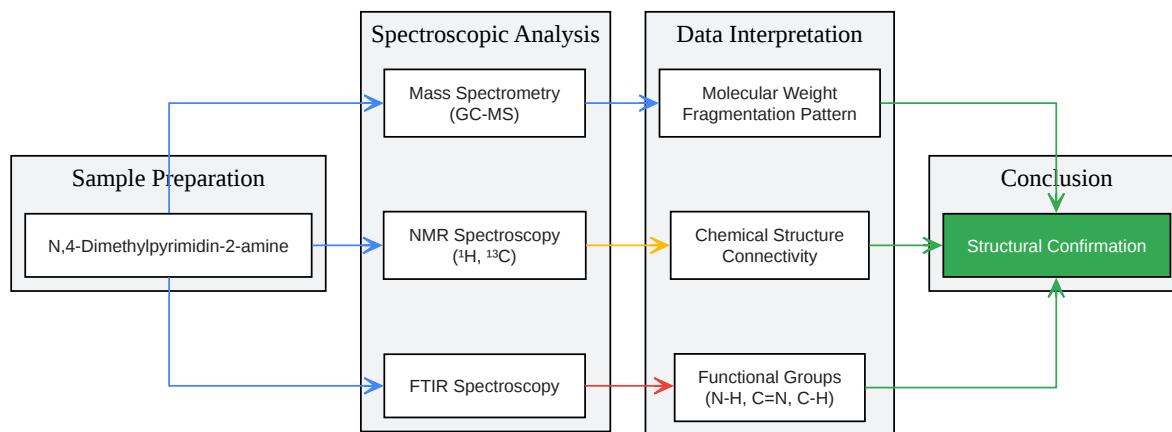
- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is utilized.[\[12\]](#)
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to determine the chemical environment of the protons and carbons, respectively.

### 3. Mass Spectrometry (MS):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification, is employed.
- Ionization Method: Electron Ionization (EI) is a common method for this class of compounds.
- Data Acquisition: The mass spectrum is obtained, showing the molecular ion peak ( $\text{M}^+$ ) and fragmentation pattern, which helps in confirming the molecular weight and structure.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N,4-Dimethylpyrimidin-2-amine**.



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Caption: Workflow for Spectroscopic Characterization.

This comparative guide, through the analysis of predicted and experimental data of closely related isomers, provides a foundational spectroscopic characterization of **N,4-Dimethylpyrimidin-2-amine**. The presented data and protocols offer a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

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